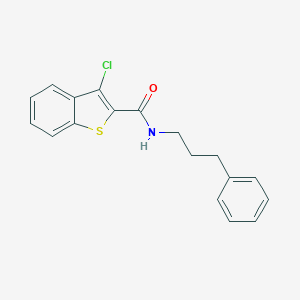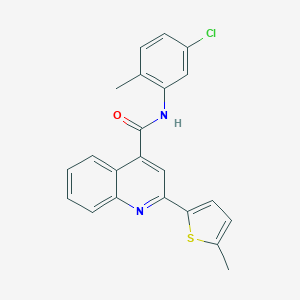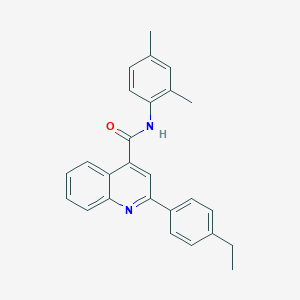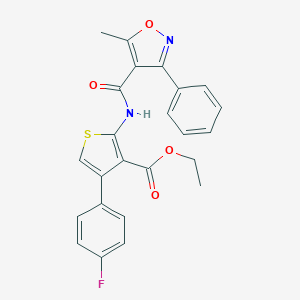![molecular formula C23H21IN2O7 B443176 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B443176.png)
3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy-oxoethoxy group, an iodo-methoxybenzylidene moiety, and a pyrazolyl-benzoic acid core.
Méthodes De Préparation
The synthesis of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps. One common synthetic route starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The resulting product is then subjected to further reactions to introduce the iodo and pyrazolyl groups, followed by the formation of the benzoic acid moiety.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethoxy-oxoethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may interact with signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID include:
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Shares the ethoxy-oxoethoxy and methoxy groups but lacks the iodo and pyrazolyl groups.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Contains a similar ethoxy-oxoethoxy group but has a different core structure.
4-(2-ethoxy-2-oxoethoxy)phenylboronic acid: Similar ethoxy-oxoethoxy group but different functional groups and core structure.
Propriétés
Formule moléculaire |
C23H21IN2O7 |
|---|---|
Poids moléculaire |
564.3g/mol |
Nom IUPAC |
3-[(4Z)-4-[[4-(2-ethoxy-2-oxoethoxy)-3-iodo-5-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H21IN2O7/c1-4-32-20(27)12-33-21-18(24)9-14(10-19(21)31-3)8-17-13(2)25-26(22(17)28)16-7-5-6-15(11-16)23(29)30/h5-11H,4,12H2,1-3H3,(H,29,30)/b17-8- |
Clé InChI |
AGICJWCUHXIDCK-IUXPMGMMSA-N |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)
![4-{[3-(Dimethylamino)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B443095.png)
![4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B443097.png)
![5-methyl-N-{4-[(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B443100.png)
![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)



![Isopropyl 2-[(3,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443108.png)
![ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B443109.png)

![2-(4-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B443111.png)
![1-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-2-methylindoline](/img/structure/B443112.png)

